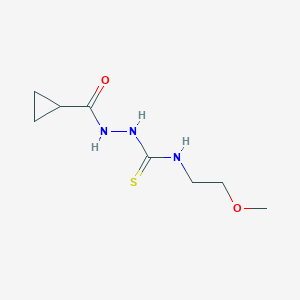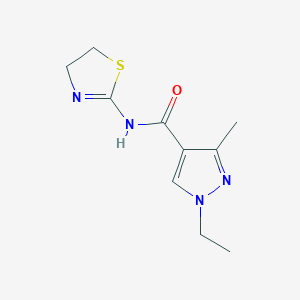
2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Overview
Description
2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide, also known as CCT251545, is a small-molecule inhibitor that has been developed as a potential anticancer agent. It belongs to the class of thiosemicarbazones, which are known to have anticancer properties.
Mechanism of Action
2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide inhibits the enzyme ribonucleotide reductase, which is responsible for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, 2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide disrupts DNA synthesis and leads to cell death.
Biochemical and Physiological Effects:
2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also affects the expression of various genes involved in cell growth and survival. In addition, it has been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of 2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide is its specificity for ribonucleotide reductase, which makes it a promising candidate for cancer therapy. However, its effectiveness may be limited by the development of resistance in cancer cells. In addition, its toxicity and pharmacokinetics need to be further studied to determine its suitability for clinical use.
Future Directions
Future research on 2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide could focus on the development of more potent and selective inhibitors of ribonucleotide reductase. In addition, studies could be conducted to investigate the potential of 2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide in combination with other anticancer agents. Further preclinical and clinical studies are needed to determine the safety and efficacy of 2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide as a potential anticancer agent.
Scientific Research Applications
2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has been extensively studied for its anticancer properties in various types of cancer, including breast cancer, leukemia, and melanoma. It has been shown to inhibit the growth of cancer cells and induce cell death through various mechanisms.
properties
IUPAC Name |
1-(cyclopropanecarbonylamino)-3-(2-methoxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-13-5-4-9-8(14)11-10-7(12)6-2-3-6/h6H,2-5H2,1H3,(H,10,12)(H2,9,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXKUCBWTPOFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NNC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4667954.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4667960.png)
![1-{2-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B4667966.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B4667972.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4667978.png)
![8,9-dimethyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4667988.png)

![N-(4-acetylphenyl)-4-{[(6-nitro-1,3-benzothiazol-2-yl)thio]methyl}benzamide](/img/structure/B4668007.png)



![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B4668032.png)

![tert-butyl ({[(2-phenoxyethyl)amino]carbonothioyl}thio)acetate](/img/structure/B4668048.png)